molecular formula C12H16OS B13213332 2-Methyl-3-(2-methylphenyl)thiolan-3-OL

2-Methyl-3-(2-methylphenyl)thiolan-3-OL

Cat. No.: B13213332
M. Wt: 208.32 g/mol
InChI Key: LZBLYXRJVMDCGG-UHFFFAOYSA-N
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Description

2-Methyl-3-(2-methylphenyl)thiolan-3-OL is an organic compound with the molecular formula C₁₂H₁₆OS It is a thiolane derivative, characterized by the presence of a sulfur atom in a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(2-methylphenyl)thiolan-3-OL typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylphenylmagnesium bromide with 3-chloropropanethiol, followed by cyclization to form the thiolane ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and requires a suitable solvent such as tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(2-methylphenyl)thiolan-3-OL undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

2-Methyl-3-(2-methylphenyl)thiolan-3-OL has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(2-methylphenyl)thiolan-3-OL involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the thiolane ring can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, influencing molecular recognition and binding.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-(3-methylphenyl)thiolan-3-OL
  • 2-Methyl-3-(4-methylphenyl)thiolan-3-OL

Uniqueness

2-Methyl-3-(2-methylphenyl)thiolan-3-OL is unique due to the specific positioning of the methyl group on the aromatic ring, which can influence its chemical reactivity and interaction with other molecules. This positional isomerism can lead to differences in physical properties, such as boiling point and solubility, as well as variations in biological activity.

Properties

Molecular Formula

C12H16OS

Molecular Weight

208.32 g/mol

IUPAC Name

2-methyl-3-(2-methylphenyl)thiolan-3-ol

InChI

InChI=1S/C12H16OS/c1-9-5-3-4-6-11(9)12(13)7-8-14-10(12)2/h3-6,10,13H,7-8H2,1-2H3

InChI Key

LZBLYXRJVMDCGG-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCS1)(C2=CC=CC=C2C)O

Origin of Product

United States

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